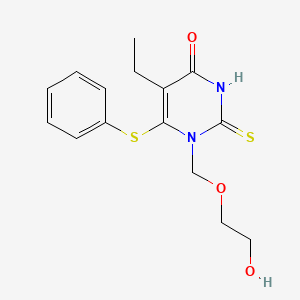![molecular formula C16H11N3O4S B12905499 N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide CAS No. 64251-81-6](/img/structure/B12905499.png)
N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of a furan derivative with a sulfonyl chloride in the presence of a base to form the sulfonyl furan intermediate. This intermediate is then reacted with a phenyl acetamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would undergo rigorous quality control to ensure it meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan ring structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonyl group may also play a role in its biological activity by enhancing its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((5-(2,2-Dicyanoethenyl)furan-2-yl)sulfonyl)phenyl)acetamide
- Diamino-N-({4-[5-(2,2-dicyanovinyl)-2-furyl]phenyl}sulfonyl)methaniminium
Uniqueness
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and sulfonyl group make it particularly versatile for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
64251-81-6 |
|---|---|
Molekularformel |
C16H11N3O4S |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
N-[4-[5-(2,2-dicyanoethenyl)furan-2-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H11N3O4S/c1-11(20)19-13-2-5-15(6-3-13)24(21,22)16-7-4-14(23-16)8-12(9-17)10-18/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
KRGOFYJTYOHXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
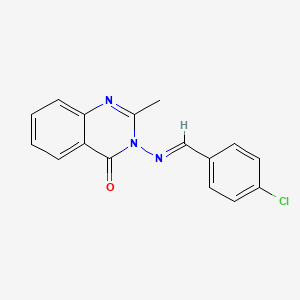
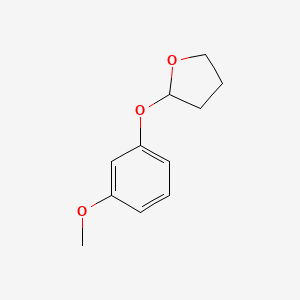
![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B12905457.png)
![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
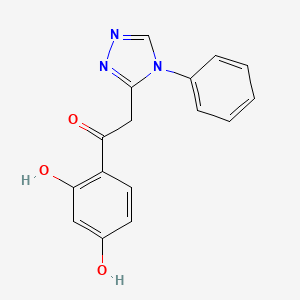
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
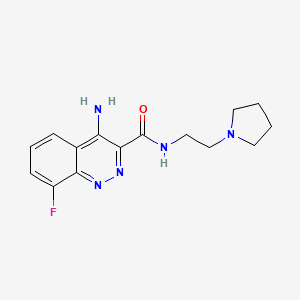
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
